![molecular formula C11H16BrN3O2 B2518941 tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 2158268-53-0](/img/structure/B2518941.png)
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a tert-butyl ester group attached to the carboxylate moiety
准备方法
The synthesis of tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole intermediate is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the pyridine ring: The brominated pyrazole is then subjected to cyclization with suitable reagents to form the fused pyrazolopyridine structure.
Esterification: Finally, the carboxylate group is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable and cost-effective reagents and conditions.
化学反应分析
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents like potassium permanganate (KMnO4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis:
作用机制
The mechanism of action of tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
相似化合物的比较
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-iodo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate:
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Lacks the halogen atom, making it less reactive in certain substitution reactions.
tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate: This compound has a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential for diverse applications.
属性
IUPAC Name |
tert-butyl 3-bromo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCLWPOQBLCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
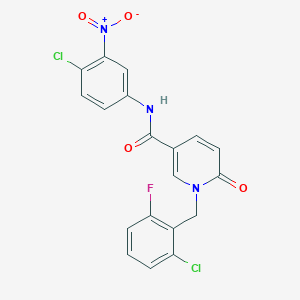
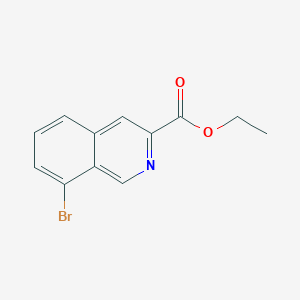
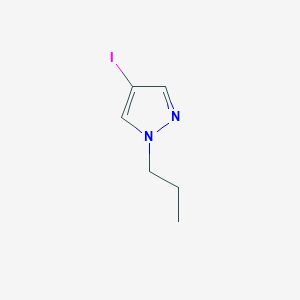
![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![Spiro[2.4]heptan-6-ylmethanamine](/img/structure/B2518865.png)
![2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2518866.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)
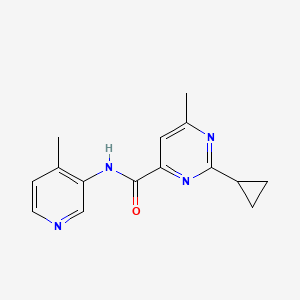
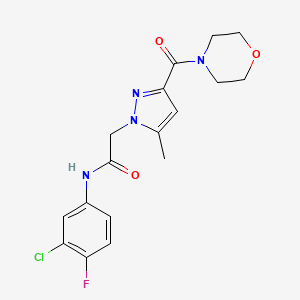
![4-[4-(4-Cyclohexylpiperazine-1-carbonyl)piperidin-1-yl]-6-(4-ethylphenoxy)pyrimidine](/img/structure/B2518874.png)
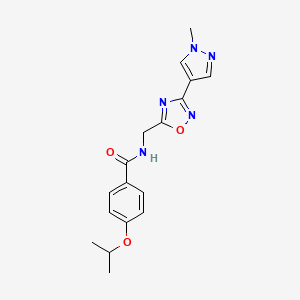
![2-phenoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2518876.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)
